![molecular formula C14H12O2 B2788179 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde CAS No. 38491-36-0](/img/structure/B2788179.png)

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

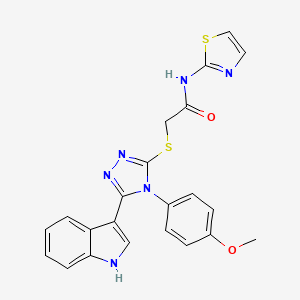

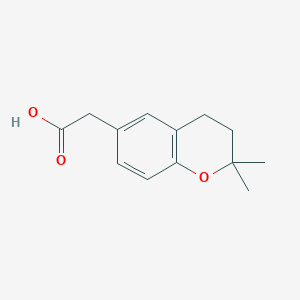

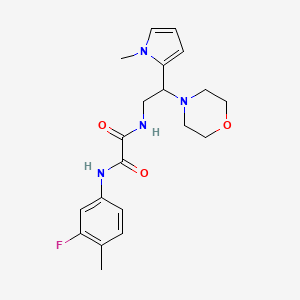

“3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde” is an organic compound. It is a derivative of biphenyl, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . The compound has a methoxy group (-OCH3) attached to the 3’ position and a carboxaldehyde group (-CHO) attached to the 2 position of the biphenyl structure .

Molecular Structure Analysis

The molecular structure of “3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde” can be inferred from its name. It consists of a biphenyl core with a methoxy group (-OCH3) attached to the 3’ position and a carboxaldehyde group (-CHO) attached to the 2 position .Safety and Hazards

The safety data sheet for a related compound, “3’-Methoxy-[1,1’-biphenyl]-2-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

A recent publication discusses the synthesis of a related compound, “4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1’-biphenyl]-3-carbaldehyde)”, which is a direct precursor for the tripodal salicylaldehyde with a triphenylamine core. This approach may be broadened over a variety of multipodal salicylaldehydes, indicating potential future directions for research and applications of similar compounds .

Mecanismo De Acción

Target of Action

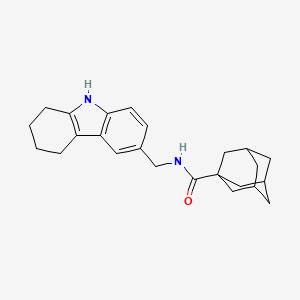

Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A related compound, 2-(fluoromethoxy)-4′-(s-methanesulfonimidoyl)-1,1′-biphenyl (ucm-1306), has been identified as a positive allosteric modulator of the human dopamine d1 receptor . It increases the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors

Biochemical Pathways

For instance, indole derivatives have been found to participate in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A related compound, 3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, has been reported to have a molecular weight of 22824, suggesting that it may have similar ADME properties .

Result of Action

Related compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFPEDKBMAGOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2788099.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2788100.png)

![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)